Cas no 2393770-14-2 (3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide)

3-(Ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide is a specialized sulfonyl-based compound featuring a pyridazine core functionalized with a methylpyrazole moiety. Its structure incorporates an ethenesulfonyl group, enhancing reactivity for selective conjugation or crosslinking applications. The pyridazine scaffold contributes to its potential as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development. The presence of the propanamide linker improves solubility and bioavailability, while the sulfonyl group offers stability under physiological conditions. This compound is suited for research in targeted drug design, covalent inhibitor synthesis, and biochemical probe development, where precise molecular interactions are critical. Its well-defined reactivity profile makes it valuable for controlled modifications in complex synthetic pathways.
3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide structure
2393770-14-2 structure
Product Name:3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide
CAS No:2393770-14-2
MF:C13H15N5O3S
MW:321.354900598526
CID:6194845
PubChem ID:154787578
Update Time:2025-10-30

3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide
    • EN300-26607180
    • 2393770-14-2
    • Inchi: 1S/C13H15N5O3S/c1-3-22(20,21)9-7-13(19)15-12-5-4-10(16-17-12)11-6-8-14-18(11)2/h3-6,8H,1,7,9H2,2H3,(H,15,17,19)
    • InChI Key: UUUFBOMQUBZWIF-UHFFFAOYSA-N
    • SMILES: S(C=C)(CCC(NC1=CC=C(C2=CC=NN2C)N=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 321.08956053g/mol
  • Monoisotopic Mass: 321.08956053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 115Ų

3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26607180-0.05g
3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide
2393770-14-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide

Introduction to 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide (CAS No. 2393770-14-2)

The compound 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide, identified by its CAS number 2393770-14-2, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex heterocyclic framework, has garnered attention due to its potential pharmacological applications. The structural motif incorporates an ethenesulfonyl group, a 1-methyl-1H-pyrazol-5-yl moiety, and a pyridazin-3-yl substituent, which collectively contribute to its unique chemical and biological properties.

Recent studies have highlighted the importance of sulfonyl-containing compounds in drug design. The ethenesulfonyl group in this molecule is known for its ability to enhance binding affinity and metabolic stability, making it a valuable component in the development of novel therapeutic agents. Furthermore, the presence of the 1-methyl-1H-pyrazole ring system suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.

The pyridazin-3-yl moiety adds another layer of complexity to the compound's structure. Pyridazine derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this group into the molecular framework of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide may enhance its pharmacological efficacy by improving target recognition and interaction.

Current research in medicinal chemistry emphasizes the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of this compound make it a promising candidate for such an approach. By combining the ethenesulfonyl, 1-methyl-1H-pyrazole, and pyridazin-3-yl groups, the molecule may exhibit synergistic effects that could lead to improved therapeutic outcomes.

In vitro studies have begun to explore the pharmacological profile of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide. Initial findings suggest that it demonstrates notable activity against certain enzymatic targets, which are implicated in various diseases. The compound's ability to modulate these enzymes may open up new avenues for treating conditions such as cancer, inflammation, and metabolic disorders. Additionally, the structural rigidity provided by the heterocyclic rings enhances its binding stability, making it a robust candidate for further development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of modern catalytic systems has also improved the efficiency of the synthesis process, reducing waste and energy consumption.

One of the key challenges in drug development is achieving selectivity—ensuring that the compound interacts with the intended target while minimizing off-target effects. The unique structural features of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-yl]propanamide contribute to its selectivity by providing specific interactions with biological targets. This specificity is crucial for minimizing side effects and improving patient safety.

Future research will focus on optimizing the pharmacokinetic properties of this compound. Enhancing solubility, bioavailability, and metabolic stability will be critical steps in translating preclinical findings into clinical applications. Computational modeling and molecular dynamics simulations are being used to predict how the molecule behaves within biological systems, providing valuable insights for further optimization.

The potential applications of 3-(ethenesulfonyl)-N-[6-(1-methyl-1H-pyrazol-5-yll)pyridazin]-3-y]propanamide extend beyond traditional therapeutic areas. Its unique chemical structure may also make it useful in diagnostic imaging and as a tool compound for studying biological pathways. By leveraging its multifaceted properties, researchers aim to develop innovative treatments that address unmet medical needs.

In conclusion, 3-(ethenesulfonyl)-N-[6-(1-methyl-lH-pyrazol-S-yll)pyridazin]-3-y]propanamide (CAS No. 2393770-I4-Z) represents a significant advancement in medicinal chemistry. Its complex structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.

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